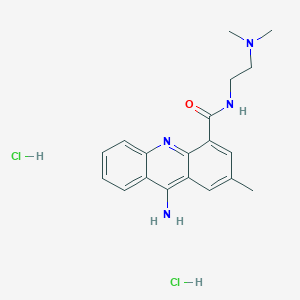
9-Amino-N-(2-(dimethylamino)ethyl)-2-methyl-4-acridinecarboxamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride is a chemical compound belonging to the class of acridines Acridines are organic compounds containing a linear tricyclic structure with two benzene rings joined by a pyridine ring
Vorbereitungsmethoden
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride typically involves multiple steps. The synthetic route often starts with the preparation of the acridine core, followed by the introduction of the carboxamide group and the dimethylaminoethyl side chain. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the acridine core or the side chains.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with DNA and proteins, making it a candidate for drug development. In medicine, it has been investigated for its potential anti-tumor properties, particularly in the treatment of certain cancers. Additionally, it has industrial applications in the development of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The molecular targets include DNA and various enzymes involved in DNA processing. The pathways affected by this compound are primarily those related to cell proliferation and survival, making it a potential anti-cancer agent.
Vergleich Mit ähnlichen Verbindungen
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride can be compared to other acridine derivatives, such as N-(2-(dimethylamino)ethyl)acridine-4-carboxamide and 9-aminoacridine-4-carboxamide. These compounds share similar structural features but differ in their side chains and functional groups. The uniqueness of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride lies in its specific side chain, which may confer distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
100113-03-9 |
|---|---|
Molekularformel |
C19H24Cl2N4O |
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
9-amino-N-[2-(dimethylamino)ethyl]-2-methylacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O.2ClH/c1-12-10-14-17(20)13-6-4-5-7-16(13)22-18(14)15(11-12)19(24)21-8-9-23(2)3;;/h4-7,10-11H,8-9H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
InChI-Schlüssel |
RWISVLAGEUWSKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C(=O)NCCN(C)C)N.Cl.Cl |
Kanonische SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C(=O)NCCN(C)C)N.Cl.Cl |
Key on ui other cas no. |
100113-03-9 |
Synonyme |
9-Amino-N-(2-(dimethylamino)ethyl)-2-methyl-4-acridinecarboxamide dihy drochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















